molecular formula C12H18O3 B1241998 (+)-Jasmonic acid

(+)-Jasmonic acid

Cat. No. B1241998
M. Wt: 210.27 g/mol
InChI Key: ZNJFBWYDHIGLCU-CMIOBCHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-jasmonic acid is an oxo monocarboxylic acid that is (3-oxocyclopentyl)acetic acid substituted by a (2Z)-pent-2-en-1-yl group at position 2 of the cyclopentane ring. It has a role as a member of jasmonates. It is an oxo monocarboxylic acid and a member of cyclopentanones. It is a conjugate acid of a this compound anion. It is an enantiomer of a jasmonic acid.

Scientific Research Applications

Plant Development and Stress Response

  • Role in Plant Development and Stress Response : (+)-Jasmonic acid has been identified as a vital component in plant development and in responding to biotic and abiotic stress. It is involved in multiple pathways for biosynthesis and plays a crucial role in plant responses to environmental signals (Creelman & Mullet, 1995).

  • Signaling Pathway and Biological Function : It regulates many physiological processes, especially the mediation of plant responses to biotic and abiotic stresses. The signaling pathway includes environmental signal perception, biosynthesis, transport, signal receptors, and transcription factors (Ruan et al., 2019).

Response to Abiotic Stress

  • Regulatory Role Under Abiotic Stress : this compound acts as a regulator under abiotic stresses such as cold, drought, salinity, and light exposure. It functions within a complex signal network with other phytohormones and plays a synergistic and antagonistic role in resisting environmental stress (Wang et al., 2020).

Wound Response and Nicotine Synthesis

  • Wound Response and Nicotine Synthesis : Research on Nicotiana sylvestris shows that leaf wounding increases this compound levels, which in turn elevates nicotine synthesis in roots, enhancing plant resistance to herbivores (Zhang & Baldwin, 1997).

Plant Growth Inhibition

  • Growth Inhibitor in Plant Pericarp : Identified as a growth inhibitor in the pericarp of Vicia faba, this compound's physiological role and comparison with abscisic acid in developing seeds have been a subject of research (Dathe et al., 1981).

Gene Expression in Wound Response

  • Modulation of Wound Gene Expression : In soybean plants, this compound accumulates in response to wounding and modulates the expression of genes associated with the plant's response to wounding (Creelman et al., 1992).

Enhancement of Stress Tolerance

  • Enhancing Stress Tolerance in Plants : Studies on soybean and tobacco show that this compound treatments can enhance plant tolerance to stresses like salinity and herbicide exposure, modulating stress response mechanisms (Sheteiwy et al., 2020; Kaya & Doğanlar, 2016).

properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m0/s1

InChI Key

ZNJFBWYDHIGLCU-CMIOBCHKSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)O

SMILES

CCC=CCC1C(CCC1=O)CC(=O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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